4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-16-8-6-14(7-9-16)18-12-19-20(22-10-11-24(19)23-18)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPLFVLUZGELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the 2-Chlorobenzylthio Group: This step often involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Overview
4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine family. Its unique structure, characterized by a thioether group and a methoxyphenyl substituent, positions it as a candidate for various scientific applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The following applications have been noted:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by interacting with specific molecular targets involved in cancer cell proliferation and survival pathways. Further research is necessary to elucidate its mechanism of action and efficacy in vivo .
- Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies are ongoing to determine its effectiveness against various pathogens .
Research indicates that this compound may interact with various biological targets, such as enzymes and receptors:
- Enzyme Inhibition : The presence of the thioether group allows for potential interactions with enzyme active sites, which could lead to the modulation of biochemical pathways .
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that are crucial in disease processes .
Materials Science
Due to its unique chemical structure, this compound is also being explored for applications in materials science:
- Organic Electronics : Its electronic properties may make it suitable for use in organic semiconductors or photovoltaic devices. Research into its conductivity and stability under various conditions is ongoing .
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is versatile, with modifications at the 2- and 4-positions significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Structural Analogs
Physicochemical Properties
Lipophilicity (logP):
- The 2-chlorobenzylthio group in the target compound enhances lipophilicity (predicted logP >4.2) compared to analogs with smaller substituents (e.g., benzylthio in , logP = 4.23). Fluorinated analogs (e.g., 3-fluorobenzyl in ) exhibit moderate logP values (~3.8–4.0) due to fluorine’s electronegativity.
- Dimethoxyphenyl derivatives (e.g., ) show reduced lipophilicity (logP ~2.5–3.0) due to polar methoxy groups.
- Chloro and methoxy substituents (as in ) increase molecular polarity, improving solubility in polar solvents.
Key Research Findings
Substituent Effects on Bioactivity:
- Chloro and fluorobenzylthio groups enhance cytotoxicity, likely via halogen bonding with target proteins .
- Methoxy groups improve solubility but may reduce membrane permeability .
Structural Optimization Trends:
- Piperazine or morpholine substitutions (e.g., ) improve CNS penetration, whereas bulky aryl groups (e.g., 3,4-dimethylphenyl in ) favor anticancer activity .
Biological Activity
4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolopyrazine family, notable for its complex bicyclic structure. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₆ClN₃OS. The structural features include:
- Pyrazolo[1,5-a]pyrazine core : A bicyclic system that contributes to the compound's pharmacological properties.
- Substituents : A 2-chlorobenzylthio group and a 4-methoxyphenyl group that may influence its biological activity.
The biological activity of this compound is hypothesized to involve modulation of biochemical pathways through interaction with specific molecular targets. The exact mechanisms remain to be fully elucidated but may include:
- Enzyme inhibition : Potential interaction with enzymes involved in metabolic pathways.
- Receptor modulation : Possible effects on receptor signaling pathways, which could lead to therapeutic benefits in various diseases.
Biological Activity Evaluation
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant biological activities. Below is a summary of findings related to this compound:
Comparative Studies
Comparative analyses with similar compounds have been conducted to assess the unique properties of this compound:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Fluorinated benzylthio group | May exhibit different reactivity patterns due to fluorine substitution. |
| 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Variation in substituents on pyrazole core | Distinct pharmacological properties compared to chlorobenzene derivatives. |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo derivatives:
- Cancer Research : Studies revealed that certain derivatives induced apoptosis in breast cancer cell lines more effectively than traditional chemotherapeutics like cisplatin .
- Antimicrobial Activity : Research indicated that related pyrazole compounds showed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, enhancing their potential as antimicrobial agents .
- Immunomodulatory Effects : Investigations into the effects on cytotoxic T lymphocytes (CTLs) demonstrated that some pyrazole derivatives could enhance or suppress CTL activity in vitro, indicating possible applications in immunotherapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine?
- Methodological Answer : The core pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via solvent thermal methods. For example, derivatives like 4-chloropyrazolo[1,5-a]pyrazine can be prepared by reacting precursor pyrazole intermediates under controlled heating (120–140°C) in polar aprotic solvents like DMF. Subsequent functionalization (e.g., thioether formation at position 4) involves nucleophilic substitution using 2-chlorobenzyl thiol in the presence of a base (e.g., K₂CO₃) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce aryl groups like 4-methoxyphenyl at position 2 .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm for –OCH₃; aromatic protons for 2-(4-methoxyphenyl)).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆ClN₃OS).
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the fused pyrazolo-pyrazine ring .
Q. What solvents and conditions optimize the thioether formation at position 4?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group. Optimal conditions include:
- Temperature: 80–100°C
- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv.)
- Reaction time: 12–24 hours
Monitoring via TLC (eluent: ethyl acetate/hexane, 1:1) ensures completion .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets (e.g., ROS1)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets. Focus on the pyrazolo[1,5-a]pyrazine core and 2-chlorobenzylthio group for hydrogen bonding/π-π stacking .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate conformational flexibility of the methoxyphenyl substituent .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values from kinase assays .
Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, antitumor activity in HEPG2 (IC₅₀ = 2.7 µM) may conflict with weaker activity in other lines due to variable expression of drug efflux pumps.
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., replace 2-chlorobenzyl with fluorobenzyl) to isolate electronic vs. steric effects .
- Off-Target Screening : Use proteome-wide assays (e.g., KINOMEscan) to identify non-kinase targets that may explain discrepancies .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the methoxy group).
- Deuterium Incorporation : Replace vulnerable C–H bonds (e.g., benzylic positions) with C–D to slow CYP450-mediated degradation .
- Prodrug Design : Mask polar groups (e.g., thioether as a disulfide) to enhance bioavailability .
Q. How does the 2-(4-methoxyphenyl) group influence photophysical properties for potential material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : The electron-donating methoxy group red-shifts absorption maxima (λmax) due to extended conjugation.
- Fluorescence Quenching Studies : Assess aggregation-induced emission (AIE) behavior in THF/water mixtures.
- DFT Calculations : Map HOMO-LUMO distributions to correlate substituent effects with charge-transfer efficiency .
Data Analysis and Experimental Design
Q. How to design a SAR study for optimizing kinase inhibition?
- Methodological Answer :
- Variable Substituents : Prioritize positions 2 (aryl) and 4 (thioether) for diversification.
- Library Synthesis : Use parallel synthesis (e.g., 96-well plates) to generate 50–100 analogs .
- High-Throughput Screening : Test against a kinase panel (e.g., 400 kinases) to identify selectivity trends.
- Multivariate Analysis : Apply PCA to correlate substituent descriptors (e.g., logP, Hammett σ) with activity .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.
- DSC/TGA : Monitor melting points and thermal decomposition profiles (e.g., ΔHfusion differences ≥5°C indicate polymorphism).
- Solid-State NMR : Resolve conformational variations in the pyrazolo-pyrazine core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
